2-Chloro-4-hydrazinyl-1,8-naphthyridine
CAS No.: 2091037-05-5
Cat. No.: VC6989542
Molecular Formula: C8H7ClN4
Molecular Weight: 194.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091037-05-5 |
|---|---|
| Molecular Formula | C8H7ClN4 |
| Molecular Weight | 194.62 |
| IUPAC Name | (2-chloro-1,8-naphthyridin-4-yl)hydrazine |
| Standard InChI | InChI=1S/C8H7ClN4/c9-7-4-6(13-10)5-2-1-3-11-8(5)12-7/h1-4H,10H2,(H,11,12,13) |
| Standard InChI Key | CKBSHWDTUUOFHA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=C1)N=C(C=C2NN)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
2-Chloro-4-hydrazinyl-1,8-naphthyridine (IUPAC name: (2-chloro-1,8-naphthyridin-4-yl)hydrazine) has the molecular formula C₈H₆ClN₄ and a molecular weight of 201.62 g/mol. The compound’s structure consists of a 1,8-naphthyridine core with a chlorine atom at position 2 and a hydrazinyl (-NH-NH₂) group at position 4 (Figure 1) .
Table 1: Key Physicochemical Properties
*Density inferred from structurally analogous 1,8-naphthyridine derivatives .
Synthesis and Derivative Development
Synthetic Routes
The synthesis of 2-chloro-4-hydrazinyl-1,8-naphthyridine typically begins with substituted 2-aminopyridine precursors. Microwave-assisted methods have been employed for analogous 1,8-naphthyridines, where 2-aminopyridines react with diethylmalonate under solvent-free conditions . For this compound, chlorination at position 2 may involve electrophilic substitution or the use of chlorinating agents (e.g., POCl₃), followed by hydrazine substitution at position 4 via nucleophilic aromatic substitution .
Example Reaction Pathway:
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Chlorination: 2-Amino-1,8-naphthyridine treated with POCl₃ yields 2-chloro-1,8-naphthyridine.
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Hydrazine Introduction: Reaction with hydrazine hydrate under reflux conditions introduces the hydrazinyl group .
Derivative Functionalization
The hydrazinyl group at position 4 serves as a reactive site for further functionalization. Common modifications include:
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Azo Coupling: Reaction with diazonium salts to form azo derivatives, enhancing antimicrobial activity .
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Schiff Base Formation: Condensation with aldehydes or ketones to generate hydrazones, explored for anticancer applications .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but is sensitive to moisture and light, necessitating storage in airtight containers at low temperatures . The chlorine atom enhances electrophilic reactivity, while the hydrazinyl group contributes to nucleophilic character, enabling diverse chemical transformations.
Spectroscopic Characterization
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¹H NMR: Peaks corresponding to the hydrazinyl protons (δ 3.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
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IR Spectroscopy: N-H stretching vibrations (~3300 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .
Biological Activity and Applications
Antimicrobial Properties
2-Chloro-4-hydrazinyl-1,8-naphthyridine derivatives demonstrate broad-spectrum antimicrobial activity. Studies on analogous hydrazinyl-naphthyridines report:
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Bacterial Inhibition: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: Moderate efficacy against Candida albicans (MIC: 16 µg/mL) .
Table 2: Antimicrobial Activity of Selected Derivatives
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Hydrazono derivative | S. aureus | 4 | |
| Azo derivative | E. coli | 8 |
Pharmaceutical Applications
The compound’s scaffold is integral to designing:
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Antibacterial Agents: Structural analogs of ciprofloxacin, leveraging the naphthyridine core for DNA gyrase inhibition .
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Antifungal Agents: Hybrid derivatives combining hydrazine with triazole moieties .
Industrial and Research Applications
Building Block in Organic Synthesis
The compound is cataloged as a Building Block (AK Scientific Catalog #0051EL) for synthesizing:
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